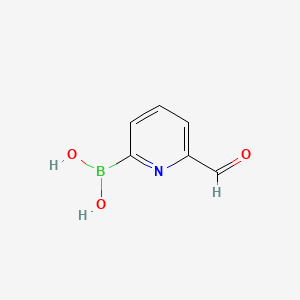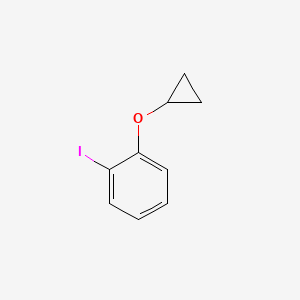
1-Cyclopropoxy-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C9H9IO It is characterized by the presence of a cyclopropoxy group attached to the benzene ring at the first position and an iodine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclopropoxybenzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 1-cyclopropoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-cyclopropoxy-2-aminobenzene when using an amine.
Oxidation: Products may include 1-cyclopropoxy-2-iodobenzoic acid.
Reduction: The major product is 1-cyclopropoxybenzene.
Scientific Research Applications
1-Cyclopropoxy-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms involving iodine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-cyclopropoxy-2-iodobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups or the removal of existing ones.
Comparison with Similar Compounds
1-Cyclopropoxy-2-iodobenzene can be compared with other similar compounds, such as:
1-Cyclopropoxy-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-Cyclopropoxy-2-chlorobenzene: Similar structure but with a chlorine atom instead of iodine.
1-Cyclopropoxy-2-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-cyclopropyloxy-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCTUAQNPBNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
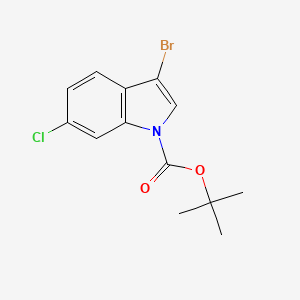
![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)
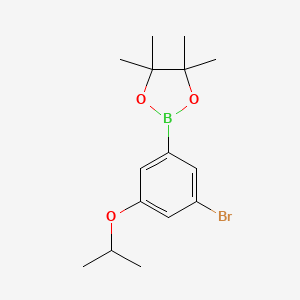
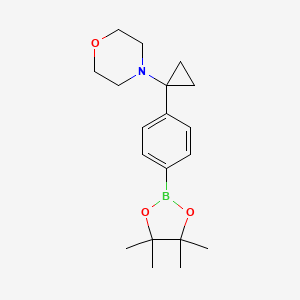
![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)
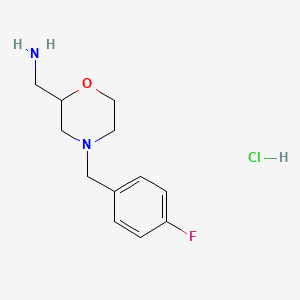
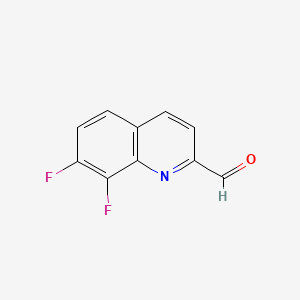
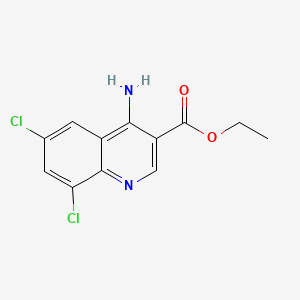

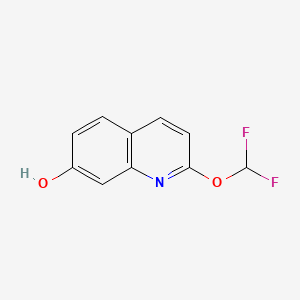
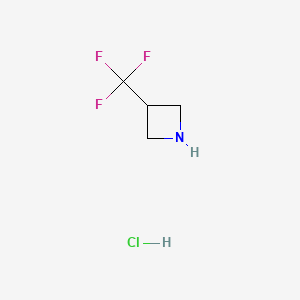
![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)
